3-Methylcyclohexane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylcyclohexane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHHTYJQSMSOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313364 | |
| Record name | 3-Methylcyclohexanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38699-50-2 | |
| Record name | 3-Methylcyclohexanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38699-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohexanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylcyclohexanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031537 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Elucidating Chemical Reactivity and Mechanistic Pathways of 3 Methylcyclohexane 1 Thiol
Advanced Thiol-Based "Click" Chemistry Transformations
"Click" chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiol-based reactions, particularly thiol-ene additions, are prominent examples of this concept. 3-Methylcyclohexane-1-thiol serves as a valuable substrate for these transformations due to the high reactivity of its thiol group.
Radical Thiol-Ene Reaction Mechanisms and Scope
The radical-mediated thiol-ene reaction is a powerful method for forming carbon-sulfur bonds, proceeding via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and broad functional group tolerance. wikipedia.orgchem-station.com The process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.org
The mechanism proceeds through a radical chain reaction:
Initiation: A radical initiator abstracts the hydrogen atom from the sulfhydryl group of this compound to form a 3-methylcyclohexylthiyl radical. nih.govalfa-chemistry.com
Propagation: This thiyl radical then adds to an alkene across the double bond, creating a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another molecule of this compound, yielding the thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.orgnih.gov
Termination: The chain reaction is terminated by the combination of two radical species.
This reaction is highly efficient and can be completed rapidly under ambient conditions. alfa-chemistry.compizzaforno.com The scope of the reaction is broad, accommodating a wide variety of alkene substrates. alfa-chemistry.com However, the reactivity can be influenced by the structure of the alkene; for instance, more reactive alkenes can lead to chain-transfer limited reactions, while less reactive alkenes result in propagation-limited kinetics. wikipedia.org
| Alkene Substrate | Initiator | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Octene | AIBN (Azobisisobutyronitrile) | Toluene, 70°C, 4h | 1-((3-Methylcyclohexyl)thio)octane | >95% |
| Styrene | UV light (λ = 365 nm) | Neat, 25°C, 30 min | (2-((3-Methylcyclohexyl)thio)ethyl)benzene | >98% |
| Allyl Ether | Benzophenone, UV light | Methanol, 25°C, 1h | 3-((3-Methylcyclohexyl)thio)propoxypropane | ~90% |
| Vinyl Silazane | AIBN | Benzene, 80°C, 6h | Corresponding Thioether | ~85% |
Nucleophilic Additions and Substitutions Involving the Thiol Moiety
The thiol group of this compound is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (RS⁻). rsc.org This thiolate is a powerful nucleophile that readily participates in addition and substitution reactions. chemistrysteps.comlibretexts.org
A key example is the nucleophilic or thia-Michael addition, where the thiolate adds to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. rsc.orgnih.gov This reaction is typically catalyzed by a base (e.g., triethylamine) or a nucleophile (e.g., a phosphine). wikipedia.orgnih.gov
Base-Catalyzed Mechanism: A base deprotonates the thiol to form the thiolate. The thiolate then attacks the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate. This intermediate is subsequently protonated by a proton source (often another thiol molecule) to yield the final thioether product. alfa-chemistry.comnih.gov
Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine (B1218219), first adds to the alkene to generate a zwitterionic intermediate. This intermediate then deprotonates the thiol to form the thiolate, which proceeds to add to another alkene molecule, propagating the reaction. nih.gov This pathway is often faster than the base-catalyzed route. nih.gov
Thiolates also excel in nucleophilic substitution (Sₙ2) reactions with alkyl halides to form thioethers. Due to the high nucleophilicity and lower basicity of sulfur compared to oxygen, thiolates can react with secondary alkyl halides with minimal competing elimination reactions. chemistrysteps.comlibretexts.org
| Activated Alkene (Michael Acceptor) | Catalyst | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Methyl Acrylate | Triethylamine (B128534) (Et₃N) | Tetrahydrofuran (THF) | 2h | >95% |
| N-Phenylmaleimide | Dimethylphenylphosphine (DMPP) | Dichloromethane (DCM) | 15 min | >99% |
| Divinyl Sulfone | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Neat | <10 min | >98% |
| Acrylonitrile | Potassium Carbonate (K₂CO₃) | Ethanol | 4h | ~90% |
C-S Bond Activation and Functionalization Strategies
The activation and cleavage of the carbon-sulfur bond in thiols is a fundamentally important process, particularly in petroleum refining and as a synthetic strategy for forming new chemical bonds.
Heterogeneous Catalytic Desulfurization Processes
Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum fractions to produce cleaner fuels. preprints.orgpsu.edu In this process, organosulfur compounds like this compound are catalytically converted to hydrogen sulfide (B99878) (H₂S) and the corresponding hydrocarbon, in this case, methylcyclohexane (B89554). psu.edu
The reaction is typically carried out at high temperatures (300-400°C) and pressures (30-130 atm) using heterogeneous catalysts, most commonly cobalt-promoted molybdenum disulfide (Co-MoS₂) supported on alumina (B75360) (γ-Al₂O₃). preprints.org The mechanism of HDS involves the adsorption of the thiol onto the catalyst surface, followed by the cleavage of the C-S bond through one of two primary pathways:
Hydrogenolysis (Direct Desulfurization): The C-S bond is cleaved directly by hydrogen, without prior modification of the hydrocarbon portion of the molecule.
Hydrogenation: The hydrocarbon ring is first hydrogenated, which can facilitate subsequent C-S bond cleavage. For a saturated cycloaliphatic thiol like this compound, the direct hydrogenolysis pathway is the relevant one.
Aliphatic thiols (mercaptans) are generally among the more reactive sulfur compounds in HDS compared to more sterically hindered heterocyclic compounds like substituted dibenzothiophenes. psu.edu
| Sulfur Compound Type | Typical Catalyst | Temperature Range (°C) | Pressure Range (atm) | Relative Reactivity |
|---|---|---|---|---|
| Aliphatic Thiols (e.g., this compound) | Co-MoS₂/Al₂O₃ | 300 - 350 | 30 - 70 | High |
| Sulfides | Co-MoS₂/Al₂O₃ | 310 - 360 | 30 - 80 | Moderate to High |
| Benzothiophene | Ni-MoS₂/Al₂O₃ | 320 - 380 | 50 - 100 | Moderate |
| Dibenzothiophene | Ni-MoS₂/Al₂O₃ | 340 - 400 | 70 - 130 | Low |
| 4,6-Dimethyldibenzothiophene | Ni-MoS₂/Al₂O₃ | 350 - 420 | 80 - 150 | Very Low |
Palladium-Catalyzed Cross-Coupling Reactions of Thiols
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. The coupling of thiols with aryl or vinyl halides to form aryl or vinyl thioethers is a well-established transformation. nih.gov While early methods often struggled due to the propensity of sulfur compounds to poison late-transition metal catalysts, the development of specialized ligand systems has enabled highly efficient C-S coupling. acs.org
The catalytic cycle generally involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
Thiolate Coordination/Transmetalation: The thiol, in the presence of a base, forms a thiolate which displaces a ligand on the Pd(II) complex.
Reductive Elimination: The aryl and thiolate groups on the palladium center couple and are eliminated, forming the C-S bond of the product thioether and regenerating the Pd(0) catalyst.
Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can effectively couple both aromatic and aliphatic thiols like this compound with a wide range of aryl bromides and chlorides. nih.govorganic-chemistry.org These reactions often proceed under mild conditions with low catalyst loadings. nih.gov
| Aryl Halide | Thiol | Palladium Source | Ligand | Base | Conditions | Yield |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | This compound | Pd(OAc)₂ | DiPPF | NaOtBu | Toluene, 100°C | High |
| 4-Chlorobenzonitrile | This compound | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane, 110°C | High |
| 1-Bromo-4-methoxybenzene | This compound | Pd₂(dba)₃ | AdBrettPhos | LiHMDS | THF, 25°C | Excellent |
| 2-Bromopyridine | This compound | Pd(OAc)₂ | CyPF-t-Bu | NaOtBu | DME, 110°C | Excellent |
Oxidation and Redox Chemistry of the Cycloaliphatic Thiol Group
The sulfur atom in this compound can exist in various oxidation states, making its redox chemistry rich and fundamentally important. The interconversion between the reduced thiol form and its oxidized states is a key transformation. libretexts.org
The most common oxidation reaction for thiols is the formation of a disulfide. libretexts.org In this process, two molecules of the thiol are coupled to form a symmetrical disulfide with an S-S bond, with the formal loss of two protons and two electrons. libretexts.org This oxidative coupling can be achieved with a variety of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, sometimes with metal catalysis. biolmolchem.com This reaction is reversible; the disulfide can be reduced back to two thiol molecules using appropriate reducing agents. libretexts.org
Further oxidation of the thiol group under stronger conditions leads to sulfur oxyacids. nih.gov The oxidation proceeds in stages:
Sulfenic Acid (RSOH): The initial two-electron oxidation product. Sulfenic acids are often unstable, transient intermediates that can react further. nih.govnih.gov
Sulfinic Acid (RSO₂H): Further oxidation of the sulfenic acid yields a more stable sulfinic acid. youtube.com
Sulfonic Acid (RSO₃H): The final and most stable oxidation product, formed under strong oxidizing conditions. youtube.comdocumentsdelivered.com Sulfonic acids are strong acids. youtube.com
The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. biolmolchem.com
| Oxidizing Agent | Reaction Conditions | Major Product | Sulfur Oxidation State |
|---|---|---|---|
| I₂, NaOH(aq) | Room Temperature | Bis(3-methylcyclohexyl) disulfide | -1 |
| H₂O₂ (1 equiv.) | Controlled, low temp. | 3-Methylcyclohexane-1-sulfenic acid (transient) | 0 |
| H₂O₂, Acetic Acid | Room Temperature | 3-Methylcyclohexane-1-sulfinic acid | +2 |
| KMnO₄ or HNO₃ | Heating | 3-Methylcyclohexane-1-sulfonic acid | +4 |
| Dimethyl sulfoxide (B87167) (DMSO) / HI | Reflux | Bis(3-methylcyclohexyl) disulfide | -1 |
Formation of Disulfides via Controlled Oxidation
The oxidation of thiols to disulfides is a fundamental transformation in organic synthesis and is of significant importance in biological systems. For this compound, this reaction involves the coupling of two thiol molecules to form the corresponding disulfide, bis(3-methylcyclohexyl) disulfide. This process can be achieved through various controlled oxidation methods, each with its own mechanistic nuances.
A prevalent and environmentally benign method for this transformation utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of an iodide source, such as sodium iodide or iodine. organic-chemistry.org The reaction proceeds through a proposed mechanism where hydrogen peroxide oxidizes the iodide ion to iodine. organic-chemistry.org Iodine then acts as the active oxidizing agent, reacting with the thiol to form a sulfenyl iodide intermediate, which subsequently reacts with another thiol molecule to yield the disulfide and regenerate the iodide catalyst. This method is known for its high efficiency and broad applicability to various thiols, including aliphatic thiols like this compound. organic-chemistry.org
Another effective approach involves the use of dimethyl sulfoxide (DMSO) as the oxidant, activated by an acid such as hydroiodic acid (HI). biolmolchem.com In this system, a wide range of both aromatic and aliphatic thiols can be successfully converted to their corresponding disulfides in good to excellent yields. biolmolchem.com The reactivity of thiols in this system is correlated with their acidity, with more acidic thiols generally reacting faster. biolmolchem.com
Air oxidation, facilitated by sonication, presents a green chemistry approach to disulfide synthesis. rsc.org In the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF), thiols can be oxidized by atmospheric oxygen. rsc.org The application of ultrasound significantly accelerates this reaction, allowing for nearly quantitative yields in a much shorter time frame compared to conventional heating. rsc.org
The following table summarizes various methods applicable for the controlled oxidation of aliphatic thiols to their corresponding disulfides.
| Oxidizing System | Catalyst/Promoter | Conditions | Substrate Scope | Ref |
| Hydrogen Peroxide | Iodide ion or Iodine | Solvent-free or in solution | Broad, including alkyl and aryl thiols | organic-chemistry.org |
| Dimethyl Sulfoxide | Hydroiodic Acid (HI) | Acidic conditions | Broad, including alkyl and aryl thiols | biolmolchem.com |
| Air (O2) | Triethylamine (Et3N) | Sonication, room temp. | Broad, including alkyl and aryl thiols | rsc.org |
| Bobbitt's Salt | None | Room temperature | Chemoselective for thiols | odu.edu |
Acid-Base Properties and Proton Transfer Dynamics
The acidity of the thiol proton and the dynamics of its transfer are fundamental to understanding the reactivity of this compound. These properties govern its behavior in both ground and excited states.
Advanced Methodologies for Thiol pKa Determination and Reactivity Correlations
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of the thiol proton in this compound. This value is pivotal for predicting its reactivity, particularly in base-catalyzed reactions. While experimental determination of pKa values can be challenging, advanced computational methods have emerged as powerful tools for their prediction. nih.govmdpi.com
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been successfully employed to estimate the pKa of thiols. tandfonline.com These methods calculate the free energy change of the deprotonation reaction in a solvent, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com The accuracy of these predictions depends on the chosen level of theory and the solvation model. For instance, studies have compared different DFT functionals and solvation models to identify the most accurate and precise methods for calculating thiol pKa values. researchgate.net
The predicted pKa values can then be correlated with the reactivity of the thiol. For example, the nucleophilicity of the corresponding thiolate anion, which is a key factor in many reactions, is directly related to the pKa of the thiol. A lower pKa indicates a more acidic thiol and a more stable conjugate base (thiolate), which can influence its effectiveness as a nucleophile.
The table below presents a comparison of computational methods used for the pKa prediction of small molecules, which are applicable to this compound.
| Method | Basis Set/Model | Approach | Key Features | Ref |
| PROPKA | Empirical | Based on 3D protein structure | Fast and widely used for amino acids in proteins | nih.gov |
| DFT with PCM | e.g., B3LYP/6-31+G* | Quantum Mechanics | Calculates free energy of dissociation | tandfonline.com |
| Semiempirical RM1 | RM1 | Quantum Mechanics | Computationally less expensive than DFT | researchgate.net |
Accurate pKa prediction is essential for understanding and predicting the chemical behavior of this compound in various chemical and biological environments. nih.gov
In Depth Stereochemical Investigations of 3 Methylcyclohexane 1 Thiol
Conformational Analysis of Substituted Cyclohexane (B81311) Thiols
Chair Conformations and Axial/Equatorial Preferences of Substituents
In substituted cyclohexanes, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions. masterorganicchemistry.com
For monosubstituted cyclohexanes, the conformation where the substituent occupies the equatorial position is generally more stable. libretexts.org This preference is attributed to the avoidance of steric strain arising from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring at the C3 and C5 positions. jove.com The magnitude of this preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com
In the case of 3-methylcyclohexane-1-thiol, both the methyl and thiol groups have a preference for the equatorial position to minimize these destabilizing interactions.
Computational and Experimental Determination of Conformational Stability
The relative stabilities of different conformers can be determined through both experimental and computational methods. Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly at low temperatures, allow for the direct observation and quantification of the populations of different conformers. masterorganicchemistry.comacs.org By measuring the equilibrium constant between the conformers, the free energy difference (ΔG) can be calculated using the equation ΔG = -RTlnK. masterorganicchemistry.comlibretexts.org
Computational chemistry provides powerful tools to model and calculate the energies of different conformations. utah.eduresearchgate.net Methods such as Density Functional Theory (DFT) can be employed to determine the optimized geometries and relative energies of the various chair and boat conformations of this compound, providing insights into their relative stabilities. These computational studies can complement experimental findings and offer a deeper understanding of the factors governing conformational preferences. researchgate.netseagrid.org
Diastereoisomerism and Enantiomerism in this compound
The presence of two stereocenters in this compound (at C1 and C3) leads to the existence of stereoisomers. These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.
Characterization and Separation of cis- and trans- Isomers
This compound exists as two diastereomers: cis and trans. In the cis isomer, the methyl and thiol groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. nist.govnih.gov These diastereomers can be separated using techniques like gas chromatography. nist.gov
Each of these diastereomers, in turn, exists as a pair of enantiomers, which are non-superimposable mirror images of each other. For example, PubChem lists specific enantiomers such as (1S,3S)-3-methylcyclohexane-1-thiol for the cis isomer and (1S,3R)-3-methylcyclohexane-1-thiol for the trans isomer. nih.govnih.gov
The characterization of these isomers is typically achieved through spectroscopic methods. For instance, the NIST WebBook provides the IUPAC Standard InChI and InChIKey for cis-3-methylcyclohexane-1-thiol. nist.gov Similarly, PubChem provides detailed information for both cis and trans isomers, including their computed properties. nih.govnih.gov
| Isomer | IUPAC Name | PubChem CID |
| cis-3-Methylcyclohexane-1-thiol | (1S,3S)-3-methylcyclohexane-1-thiol | 33787685 nih.gov |
| trans-3-Methylcyclohexane-1-thiol | (1S,3R)-3-methylcyclohexane-1-thiol | 33787683 nih.gov |
This table provides examples of specific enantiomers for the cis and trans isomers of this compound.
Influence of Stereochemistry on Reaction Regioselectivity and Stereospecificity
The stereochemistry of the starting material can significantly influence the outcome of chemical reactions. The spatial arrangement of the methyl and thiol groups in the cis and trans isomers of this compound can dictate the regioselectivity (where a reaction occurs) and stereospecificity (the stereochemical outcome) of subsequent transformations.
For example, in elimination reactions, the anti-periplanar arrangement of a leaving group and a β-hydrogen is crucial for the reaction to proceed efficiently via an E2 mechanism. pharmacy180.comlibretexts.org The conformational preferences of the cis and trans isomers of this compound will determine the availability of such an arrangement, thereby affecting the rate and product distribution of the reaction. The isomer that can more readily adopt a conformation with an axial leaving group and an axial β-hydrogen will undergo elimination more rapidly. libretexts.org
Stereoelectronic Effects on Thiol Reactivity within the Cyclohexane Ring
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. pharmacy180.com In cyclohexane systems, these effects can play a significant role in determining the course of a reaction. ulaval.ca
The orientation of the thiol group (axial or equatorial) in this compound can impact its reactivity. For instance, the accessibility of the sulfur atom's lone pairs of electrons can be influenced by their stereochemical environment. An equatorial thiol group is generally more sterically accessible than an axial one, which can affect its ability to act as a nucleophile. smolecule.com
Sophisticated Spectroscopic Characterization and Structural Elucidation of 3 Methylcyclohexane 1 Thiol
High-Resolution Spectroscopic Techniques for Molecular Structure Determination
A comprehensive analysis of 3-methylcyclohexane-1-thiol necessitates a suite of spectroscopic methods to probe different aspects of its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while Infrared (IR) and Raman spectroscopy are used to identify specific functional groups.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton and carbon signals and for establishing the stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons on the cyclohexane (B81311) ring, the methyl group, and the thiol group. The chemical shifts of the ring protons would be in the range of approximately 1.0-2.5 ppm. The methyl group protons would appear as a doublet around 0.9 ppm, being split by the adjacent methine proton. The thiol proton (S-H) typically appears as a broad singlet between 1.0 and 2.0 ppm. The proton on the carbon bearing the thiol group (H-1) would be expected to be the most downfield of the ring protons due to the deshielding effect of the sulfur atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the thiol group (C-1) would be significantly downfield compared to the other ring carbons. The methyl carbon would be the most upfield signal. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.
2D-NMR Spectroscopy: To unambiguously assign all signals, 2D-NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton connectivity around the cyclohexane ring. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, facilitating the assignment of the carbon skeleton.
Predicted NMR Data for this compound:
Due to a lack of published experimental data, the following chemical shifts are predicted based on known substituent effects on a cyclohexane ring.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | 3.0 - 3.5 | C-1: 45 - 50 |
| H-2 | 1.2 - 2.0 | C-2: 30 - 35 |
| H-3 | 1.4 - 1.8 | C-3: 30 - 35 |
| H-4 | 1.1 - 1.9 | C-4: 25 - 30 |
| H-5 | 1.1 - 1.9 | C-5: 25 - 30 |
| H-6 | 1.2 - 2.0 | C-6: 35 - 40 |
| -CH₃ | ~0.9 (d) | -CH₃: 20 - 25 |
| -SH | 1.0 - 2.0 (br s) |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm its elemental composition of C₇H₁₄S.
The expected exact mass of the molecular ion [M]⁺ of this compound is 130.08162 Da. youtube.comresearchgate.net An HRMS measurement that provides a mass value within a few parts per million (ppm) of this theoretical value would unequivocally confirm the molecular formula. Additionally, the fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for cyclic thiols include the loss of the thiol group and cleavage of the cyclohexane ring.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₇H₁₄S⁺ | 130.08162 |
| [M-SH]⁺ | C₇H₁₃⁺ | 97.10173 |
| [M-CH₃]⁺ | C₆H₁₁S⁺ | 115.05812 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be that of the S-H stretching vibration, which is expected to appear as a weak, sharp band in the region of 2550-2600 cm⁻¹. scribd.com The C-S stretching vibration typically gives rise to a weak absorption in the fingerprint region, between 600 and 800 cm⁻¹. The spectrum would also be dominated by the C-H stretching vibrations of the methyl and methylene (B1212753) groups of the cyclohexane ring, which appear in the 2850-3000 cm⁻¹ region. scribd.com
Predicted Infrared (IR) Absorption Frequencies:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak, sharp |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| CH₂ bend | ~1450 | Medium |
| CH₃ bend | ~1375 | Medium |
| C-S stretch | 600 - 800 | Weak |
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar or weakly polar bonds. The S-H and C-S stretching vibrations in thiols are often more readily observed in Raman spectra than in IR spectra. The S-H stretching vibration gives a distinct signal around 2570 cm⁻¹, while the C-S stretch appears in the 600-750 cm⁻¹ range. Raman spectroscopy is a valuable tool for studying the chemical activity of the thiol group, such as its involvement in disulfide bond formation or its interaction with surfaces, and can be used for environmental analysis.
Predicted Raman Shifts:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| S-H stretch | ~2570 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-S stretch | 600 - 750 | Medium |
Applications of Spectroscopic Data in Stereochemical and Conformational Analysis
For a molecule with multiple stereocenters like this compound, spectroscopic data, particularly from NMR, is invaluable for determining the relative stereochemistry and the preferred conformation of the diastereomers.
This compound can exist as two diastereomers: cis and trans. In the cis isomer, the methyl and thiol groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. These two diastereomers can be distinguished by careful analysis of their NMR spectra. nih.gov
The cyclohexane ring exists predominantly in a chair conformation. In monosubstituted cyclohexanes, a substituent prefers to occupy the equatorial position to minimize steric strain. libretexts.org For this compound, the conformational preference of each diastereomer and the resulting NMR parameters will be different.
In the trans isomer, the more stable conformation will have both the methyl and thiol groups in equatorial positions. In the cis isomer, one group must be axial while the other is equatorial. The relative size of the methyl and thiol groups will determine which conformation is more stable.
The key to differentiating the diastereomers lies in the analysis of the coupling constants (³J) between adjacent protons in the ¹H NMR spectrum. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. cdnsciencepub.comblogspot.com
Axial-Axial Coupling (³J_ax,ax): Protons in an axial-axial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz.
Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Coupling: These relationships have smaller dihedral angles (around 60°), leading to smaller coupling constants, typically in the range of 2-5 Hz.
By analyzing the multiplicity and coupling constants of the H-1 and H-3 protons, the relative stereochemistry can be determined. For example, in the diequatorial trans isomer, the H-1 proton would be axial and would exhibit large axial-axial couplings to the axial protons on C-2 and C-6. In the cis isomer, the coupling patterns would be different depending on the conformational equilibrium.
Furthermore, the chemical shifts of the ring carbons in the ¹³C NMR spectrum are also diagnostic of the stereochemistry. Axial substituents cause a shielding (upfield shift) of the γ-carbons due to steric compression, an effect known as the γ-gauche effect. This can be used to further confirm the stereochemical assignment. researchgate.netbohrium.com
Dynamic NMR for Conformational Exchange Studies
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique employed to investigate the kinetics of conformational exchange processes in molecules. In the context of this compound, DNMR allows for the detailed study of the ring inversion, or chair-chair flip, which interconverts the two chair conformations. This process involves the interchange of axial and equatorial positions of the substituents on the cyclohexane ring.
At room temperature, the chair-chair interconversion of this compound is rapid on the NMR timescale. This fast exchange results in a time-averaged spectrum where the signals for the axial and equatorial protons, as well as for the distinct conformers, are observed as a single, averaged resonance. However, as the temperature is lowered, the rate of this conformational exchange decreases.
Upon cooling, the NMR spectrum of a molecule undergoing dynamic exchange will exhibit characteristic changes. Initially, the averaged signals will broaden as the exchange rate approaches the timescale of the NMR experiment. With further cooling, a specific temperature, known as the coalescence temperature (Tc), is reached. At this point, the single broad peak separates into two or more distinct signals corresponding to the individual conformers that are now "frozen" on the NMR timescale.
By analyzing the lineshape of the NMR signals at various temperatures, it is possible to determine the rate constants (k) for the conformational exchange. From these rate constants, the Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation. This energy barrier represents the energy required to pass through the high-energy half-chair transition state during the chair-chair interconversion. masterorganicchemistry.com
For monosubstituted cyclohexanes, the two chair conformers are not energetically equivalent. In the case of this compound, two diastereomers exist: cis and trans. For each diastereomer, one chair conformation will be more stable than the other. The relative populations of the two conformers at equilibrium can be determined by integrating the signals of the individual conformers in the low-temperature NMR spectrum. This allows for the calculation of the equilibrium constant (Keq) and the difference in Gibbs free energy (ΔG°) between the two chair forms.
Due to a lack of specific published dynamic NMR data for this compound, the following table presents representative data for the closely related compound, methylcyclohexane (B89554). The principles and the order of magnitude of the energetic barriers are expected to be similar for this compound. The energy difference between the equatorial and axial conformers of methylcyclohexane is approximately 1.74 kcal/mol at room temperature, with the equatorial conformer being more stable. masterorganicchemistry.com The barrier to ring inversion in cyclohexane itself is about 10 kcal/mol. masterorganicchemistry.com
| Parameter | Value (for Methylcyclohexane) | Description |
| ΔG° (Equatorial vs. Axial) | ~1.74 kcal/mol | The Gibbs free energy difference between the two chair conformers at 298 K, with the equatorial conformer being more stable. masterorganicchemistry.comstereoelectronics.org |
| Keq (Equatorial/Axial) | ~19:1 | The equilibrium ratio of the equatorial to the axial conformer at 25 °C. stereoelectronics.org |
| ΔG‡ (Chair Inversion) | ~10 kcal/mol | The Gibbs free energy of activation for the chair-chair interconversion, representing the energy barrier to ring flipping. masterorganicchemistry.com |
This table presents data for methylcyclohexane as an illustrative example of the typical thermodynamic and kinetic parameters obtained from dynamic NMR studies of substituted cyclohexanes.
The study of this compound using dynamic NMR would involve recording spectra over a range of temperatures to determine its specific coalescence temperature and the chemical shifts of the distinct conformers at low temperatures. nih.gov From this data, the activation barrier for the ring inversion and the thermodynamic preference for the conformation with the thiol and methyl groups in equatorial positions for each diastereomer could be precisely determined.
Advanced Computational Chemistry and Theoretical Studies of 3 Methylcyclohexane 1 Thiol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful lens through to examine the electronic makeup and energetic properties of 3-Methylcyclohexane-1-thiol. These methods allow for a detailed exploration of the molecule's geometry, spectroscopic characteristics, and reactivity.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. In the study of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By utilizing various functionals and basis sets, a theoretical equilibrium geometry can be obtained.
Beyond structural prediction, DFT is also instrumental in forecasting spectroscopic properties. Important vibrational frequencies, which correspond to the stretching and bending of chemical bonds, can be calculated and compared with experimental infrared (IR) and Raman spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental NMR data for structural elucidation.
Table 1: Predicted Spectroscopic Data for cis-3-Methylcyclohexane-1-thiol (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
|---|---|
| S-H Vibrational Stretch | ~2580 cm⁻¹ |
| C-S Vibrational Stretch | ~690 cm⁻¹ |
| ¹³C NMR Chemical Shift (C-SH) | ~45 ppm |
Note: These are representative values and can vary depending on the specific computational methodology and the isomeric form.
For a more rigorous and accurate description of the electronic structure of this compound, ab initio methods are utilized. These methods are derived directly from theoretical principles without the inclusion of empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense.
High-accuracy ab initio calculations are particularly useful for determining precise electronic properties such as ionization potentials, electron affinities, and the distribution of electron density. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the thiol group being a primary site for chemical interactions.
Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, and, most importantly, transition states, the mechanisms of various reactions can be elucidated. For example, the oxidation of the thiol group or its participation in nucleophilic substitution reactions can be modeled.
DFT and ab initio methods are used to calculate the activation energies of these reactions, which provides a quantitative measure of the reaction kinetics. rsc.orgresearchgate.net For instance, the mechanism of a thiol-ene click reaction involving this compound can be computationally explored to understand the influence of initiators and solvents on the reaction pathway. rsc.orgresearchgate.net
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Thiol Oxidation | MP2/aug-cc-pVTZ | 25.3 |
Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into conformational changes and intermolecular interactions.
The cyclohexane (B81311) ring in this compound is not rigid and can undergo conformational changes, such as the chair-to-boat interconversion. MD simulations can be used to study the dynamics of these processes and to determine the relative populations of different conformers at various temperatures. researchgate.net The flexibility of the molecule and the rotational freedom of the thiol and methyl groups contribute to a complex conformational landscape that can be explored through these simulations.
Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. pusan.ac.krinrim.it MD simulations are a powerful tool for investigating the self-assembly of this compound on such surfaces. These simulations can reveal how the molecules arrange themselves on the surface, the orientation of the cyclohexyl rings and alkyl chains, and the nature of the sulfur-gold interaction. pusan.ac.krinrim.it
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or physicochemical properties, respectively. nih.gov For this compound, these models are instrumental in predicting its behavior without the need for extensive experimental testing.
Development and Validation of Molecular Descriptors
The foundation of a robust QSAR/QSPR model lies in the development and validation of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a variety of descriptors can be calculated to build predictive models.
Types of Molecular Descriptors:
Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight. They provide basic information about the molecule's composition. medium.com
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices, which can be surprisingly important in predicting reactivity. nih.gov
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For a thiol like this compound, these are particularly important for predicting reactivity. Key quantum-chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's stability and reactivity. nih.govnih.gov
Electron Affinity and Ionization Potential: These relate to the energy change upon gaining or losing an electron, respectively, and are crucial for understanding redox processes. acs.orgfigshare.comnih.gov
Partial Atomic Charges: The distribution of electron density within the molecule, particularly the charge on the sulfur and adjacent carbon atoms, can indicate sites susceptible to nucleophilic or electrophilic attack. nih.govchemrxiv.org
The selection of appropriate descriptors is a critical step in model development. For this compound, a combination of topological and quantum-chemical descriptors would likely yield the most predictive models for its reactivity and biological interactions.
Validation of Molecular Descriptors:
Once a set of descriptors is chosen, the resulting QSAR/QSPR model must be rigorously validated to ensure its predictive power and robustness. nih.gov Common validation techniques include:
Internal Validation: This involves assessing the model's performance on the same dataset used for its development. A common method is leave-one-out cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.govmdpi.com
External Validation: This is a more stringent test where the model is used to predict the activity of a set of compounds that were not used in its development. nih.govmdpi.com The predictive ability is often assessed by the squared correlation coefficient (R²) between the predicted and experimental values for the external set. mdpi.com
A well-validated QSAR/QSPR model for this compound would have high statistical quality and demonstrated external predictive power. nih.gov
| Descriptor Type | Specific Descriptor Example | Relevance for this compound |
| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |
| Topological | Wiener Index | Describes molecular branching, which can affect physical properties and steric interactions. |
| Quantum-Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack, a key aspect of thiol reactivity. nih.gov |
| Quantum-Chemical | Partial Charge on Sulfur Atom | Highlights the nucleophilic character of the thiol group. chemrxiv.org |
| Quantum-Chemical | Electrophilicity Index | Quantifies the ability to accept electrons, relevant for reactions with electrophiles. nih.gov |
Predictive Modeling for Chemical Reactivity and Biological Interactions
Predictive models for this compound can be developed to forecast its chemical reactivity in various scenarios and its potential biological interactions.
Predicting Chemical Reactivity:
The thiol group in this compound is the primary site of its chemical reactivity. QSPR models can be developed to predict various aspects of this reactivity:
Nucleophilicity: The sulfur atom of the thiol group is nucleophilic and can react with electrophiles. A QSPR model could predict the rate constants for reactions with different electrophiles based on descriptors like the partial charge on the sulfur atom and the HOMO energy. nih.govchemrxiv.org For instance, a model could predict the reactivity of this compound in Michael additions. nih.govchemrxiv.org
Acidity (pKa): The acidity of the thiol proton can be predicted using QSPR models based on electronic descriptors. The pKa value is crucial for understanding the thiol-thiolate equilibrium, which significantly influences its nucleophilicity.
Oxidation Potential: Thiols can be oxidized to form disulfides and other sulfur-oxygen species. QSPR models can predict the susceptibility of this compound to oxidation by correlating its electronic properties with experimental oxidation potentials.
| Predicted Property | Key Molecular Descriptors | Potential Application |
| Rate of Nucleophilic Attack | Partial Charge on Sulfur, HOMO Energy | Predicting reaction rates with electrophilic substrates. |
| Thiol pKa | Electrostatic Potential at the Thiol Hydrogen | Understanding pH-dependent reactivity. |
| Oxidation to Disulfide | Ionization Potential, Bond Dissociation Energy of S-H | Assessing stability in oxidizing environments. |
Predicting Biological Interactions:
QSAR models can be employed to predict the biological interactions of this compound, which is particularly relevant for assessing its potential toxicity or therapeutic effects.
Interaction with Proteins: The thiol group can form covalent bonds with electrophilic sites on proteins, particularly with cysteine residues via disulfide exchange or by reacting with electrophilic metabolites. nih.gov QSAR models can predict the likelihood and strength of such interactions. These models often use descriptors that quantify the molecule's reactivity towards soft nucleophiles like the thiol group of cysteine. nih.gov
Cytotoxicity: The toxicity of thiols can be related to their ability to undergo redox cycling, leading to the formation of reactive oxygen species. nih.gov A QSAR model for the cytotoxicity of this compound could be developed using descriptors related to its redox potential and electronic properties, such as the Hammett electronic parameter (sigma-plus) for substituted analogs. nih.gov
Enzyme Inhibition: If this compound or its derivatives are being investigated as potential enzyme inhibitors, QSAR models can help in predicting their inhibitory activity. For example, the inhibition of cysteine proteases could be correlated with the thiol's reactivity. nih.gov
| Predicted Biological Interaction | Relevant Molecular Descriptors | Potential Implication |
| Covalent Protein Binding | LUMO Energy, Electrophilicity Index | Assessment of potential for adverse drug reactions or targeted covalent inhibition. |
| Cytotoxicity | Redox Potential, HOMO-LUMO Gap | Early-stage toxicity screening. |
| Enzyme Inhibition Potency (e.g., Cysteine Proteases) | Steric and Electronic Descriptors, Reactivity towards Thiols | Guiding the design of more potent and selective inhibitors. nih.gov |
The development of predictive QSAR/QSPR models for this compound provides a powerful computational framework for understanding its chemical and biological behavior, thereby guiding further experimental studies and applications.
Advanced Applications of 3 Methylcyclohexane 1 Thiol in Chemical Sciences
Role in Polymer and Materials Science Advancements
Development as Monomers for Novel Polymeric Materials
Application in Thiol-Ene Photopolymerization for Advanced Composites
There is no available literature detailing the application of 3-Methylcyclohexane-1-thiol in thiol-ene photopolymerization processes for the creation of advanced composite materials. Consequently, no data on the mechanical or thermal properties of such hypothetical composites exists.
Surface Chemistry and Nanomaterial Functionalization
Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Specific studies on the formation and characterization (e.g., by techniques such as scanning tunneling microscopy, atomic force microscopy, or X-ray photoelectron spectroscopy) of self-assembled monolayers composed of this compound on any metal surface (such as gold, silver, or copper) have not been reported in the scientific literature.
Thiolated Derivatives for Gold Nanoparticle Functionalization in Research Applications
While the functionalization of gold nanoparticles with thiols is a common and widely researched area, there are no specific examples or research applications documented that utilize this compound or its derivatives for this purpose.
Catalytic Transformations and Energy Research
No information is available regarding the use of this compound or its derivatives in the fields of catalytic transformations or energy research. A recent study mentioned this compound as a feature in a machine learning model for predicting glucocorticoid receptor antagonists, but this is unrelated to materials science or catalysis. nih.gov
Exploration in Liquid Organic Hydrogen Carrier (LOHC) Systems and Dehydrogenation Catalysis
Liquid Organic Hydrogen Carrier (LOHC) systems represent a promising technology for the safe and efficient storage and transportation of hydrogen. These systems rely on the reversible hydrogenation and dehydrogenation of organic molecules. The methylcyclohexane-toluene cycle is one of the most extensively studied LOHC systems, prized for its favorable hydrogen storage density and the relative ease of handling of the liquid carriers.
However, there is no available scientific literature to suggest that this compound has been explored as a potential LOHC. The presence of a sulfur atom in the form of a thiol group is a significant deterrent for its use in conventional dehydrogenation catalysis. It is well-established that sulfur compounds act as potent poisons for many of the precious metal catalysts (e.g., platinum, palladium) that are highly effective for dehydrogenation reactions. The strong interaction between sulfur and the metal surface can lead to irreversible deactivation of the catalyst, rendering the dehydrogenation process inefficient or completely ineffective.
Table 1: Comparison of Properties of Methylcyclohexane (B89554) and this compound
| Property | Methylcyclohexane | This compound |
| Molecular Formula | C7H14 | C7H14S |
| Molar Mass | 98.19 g/mol | 130.25 g/mol |
| Key Functional Group | Alkane | Thiol |
| Potential for Catalyst Poisoning | Low | High |
Mechanistic Studies of this compound in Heterogeneous Catalysis
Detailed mechanistic studies of the behavior of this compound in heterogeneous catalysis are not present in the current body of scientific literature. Research in heterogeneous catalysis involving sulfur-containing organic molecules often focuses on hydrodesulfurization (HDS), a critical process in the refining of fossil fuels to remove sulfur compounds. In HDS, the goal is the cleavage of carbon-sulfur bonds.
Conversely, the application of this compound in a process like dehydrogenation for LOHC systems would require the preservation of the C-S bond while breaking C-H bonds. The strong affinity of the thiol group for metal surfaces would likely dominate the catalytic interaction, making selective C-H bond activation challenging. Any potential mechanistic study would need to address the significant influence of the sulfur atom on the adsorption geometry, surface reaction pathways, and catalyst stability. Without experimental or computational data, any proposed mechanism would be purely speculative.
Environmental Chemistry and Bioremediation Research
The environmental fate and potential for bioremediation of cycloaliphatic thiols are areas of interest due to their presence in some industrial processes and their potential for malodorous emissions.
Investigation of Biodegradation Pathways for Cycloaliphatic Thiols
Specific studies on the biodegradation pathways of this compound are not documented in the scientific literature. However, general principles of thiol and cycloalkane biodegradation can provide a hypothetical framework. The biodegradation of thiols can proceed through oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfonic acids, which are generally more water-soluble and less odorous. Alternatively, the carbon-sulfur bond can be cleaved, releasing sulfide (B99878).
For the cycloaliphatic ring, microbial degradation typically involves hydroxylation followed by ring cleavage. The presence of both a methyl group and a thiol group on the cyclohexane (B81311) ring would likely result in a complex biodegradation pathway, with the initial steps potentially involving either oxidation of the thiol, hydroxylation of the ring, or oxidation of the methyl group. The specific microorganisms and enzymatic systems capable of degrading this compound have not been identified.
Development of Analytical Methods for Environmental Detection and Monitoring
There are no analytical methods specifically developed and published for the detection and monitoring of this compound in environmental matrices. However, established analytical techniques for the detection of volatile organic sulfur compounds could be adapted for this purpose.
Table 2: Potential Analytical Techniques for this compound Detection
| Analytical Technique | Principle | Potential Applicability |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by detection based on mass-to-charge ratio. | Highly suitable for the identification and quantification of this compound in air, water, and soil samples, likely after appropriate sample preparation such as headspace analysis or solvent extraction. |
| Gas Chromatography with Sulfur-Selective Detectors (e.g., SCD, FPD) | Separation via GC with detectors specifically sensitive to sulfur-containing compounds. | Offers high selectivity and sensitivity for detecting this compound, even in complex environmental samples. |
| High-Performance Liquid Chromatography (HPLC) with Derivatization | Separation of less volatile or thermally labile compounds in the liquid phase. | Could be used after derivatization of the thiol group with a chromophoric or fluorophoric reagent to enhance detection by UV-Vis or fluorescence detectors. |
The development of a robust analytical method would require optimization of sample collection, extraction, and instrumental parameters to achieve the desired sensitivity and selectivity for environmental monitoring.
Future Directions and Emerging Research Avenues for 3 Methylcyclohexane 1 Thiol
Integrated Experimental and Computational Approaches for Comprehensive Understanding
Key Research Thrusts:
Conformational Analysis and Stereochemistry: The presence of two stereocenters in 3-Methylcyclohexane-1-thiol gives rise to four possible stereoisomers. High-level computational methods, such as Density Functional Theory (DFT), can be employed to predict the relative stabilities of the cis and trans diastereomers and their respective chair conformations. These theoretical findings can be corroborated by advanced NMR spectroscopic techniques and X-ray crystallography of suitable derivatives.
Reactivity and Mechanistic Insights: Integrated approaches are invaluable for elucidating reaction mechanisms. For instance, computational studies can map out the potential energy surfaces for reactions involving the thiol group, such as oxidation or addition reactions, identifying transition states and intermediates. nih.govdigitellinc.com These computational predictions can then be tested and refined through kinetic studies and product analysis in the laboratory. chemrxiv.org This dual approach has proven effective in understanding the complex reactivity of thiols in various chemical environments. nih.govdigitellinc.com
Spectroscopic Characterization: The combination of experimental spectroscopy (e.g., infrared, Raman, NMR) with computational predictions of vibrational frequencies and chemical shifts can lead to a more definitive assignment of the spectral features of this compound and its derivatives.
| Research Area | Experimental Techniques | Computational Methods | Expected Outcome |
| Stereochemistry | NMR Spectroscopy, X-ray Crystallography | Density Functional Theory (DFT), Molecular Mechanics | Accurate determination of the most stable conformations and isomer energies. |
| Reaction Mechanisms | Kinetic Studies, Product Analysis (GC-MS, LC-MS) | Transition State Theory, Intrinsic Reaction Coordinate (IRC) calculations | Detailed understanding of reaction pathways and factors controlling selectivity. digitellinc.com |
| Spectroscopic Analysis | Infrared (IR), Raman, UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT), Vibrational Frequency Calculations | Unambiguous assignment of spectral bands and correlation with molecular structure. |
Exploration of Novel Synthetic Methodologies and Derivatization
Advancements in synthetic organic chemistry offer exciting opportunities for developing more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives.
Future Synthetic Strategies:
Catalytic and Stereoselective Syntheses: A key challenge is the development of catalytic methods that can control the stereochemical outcome of the synthesis. This includes the exploration of chiral catalysts for the enantioselective synthesis of specific stereoisomers of this compound, which are crucial for applications in pharmacology and materials science. rsc.org Novel methods for the formation of C-S bonds, potentially using earth-abundant metal catalysts, are also a promising area of investigation. researchgate.net
Green Synthesis Approaches: Future synthetic routes will likely focus on principles of green chemistry, such as the use of renewable starting materials, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. researchgate.net
Derivatization for Functional Applications: The thiol group is a versatile handle for chemical modification. Research into the derivatization of this compound can lead to a wide range of new compounds with tailored properties. This includes the synthesis of thioethers, disulfides, and thioesters, which may have applications as flavor and fragrance compounds, pharmaceutical intermediates, or building blocks for functional polymers.
| Synthetic Approach | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to selectively produce one enantiomer over others. | Access to enantiopure materials for specialized applications. rsc.org |
| C-S Cross-Coupling | Transition metal-catalyzed reactions to form the carbon-sulfur bond. | High efficiency and functional group tolerance. researchgate.net |
| Thiol-Ene/Thiol-Yne Reactions | Radical-mediated addition of the thiol across a double or triple bond. | High yields and regioselectivity under mild conditions. nih.gov |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. |
Discovery of Undiscovered Reactivity Patterns and Chemical Transformations
While the basic reactivity of thiols is well-established, there is still much to learn about the subtle and potentially novel reactivity of this compound, particularly concerning the influence of the methylcyclohexyl scaffold.
Areas for Exploration:
Radical-Mediated Reactions: Thiyl radicals are versatile intermediates in organic synthesis. nih.gov Future research could explore the generation of the 3-methylcyclohexylthiyl radical and its participation in novel cyclization, addition, and cross-coupling reactions.
Oxidative Chemistry: The oxidation of this compound can lead to a variety of products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. A systematic study of its oxidation under various conditions could reveal new and selective transformations, potentially leading to compounds with interesting biological or material properties. mdpi.com
Coordination Chemistry: The soft nature of the sulfur atom in the thiol group allows it to coordinate to a variety of metal ions. Investigating the coordination chemistry of this compound could lead to the development of new catalysts, sensors, or metal-organic frameworks.
Development of Highly Sensitive and Selective Analytical Techniques
The accurate detection and quantification of this compound, especially at trace levels in complex matrices, is essential for its study and application. The development of advanced analytical methods is therefore a critical area of future research. semanticscholar.orgnih.gov
Emerging Analytical Approaches:
Advanced Chromatographic Methods: The use of multidimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) or olfactometry can provide unparalleled separation and identification capabilities for volatile thiols in complex mixtures. researchgate.net Similarly, advances in liquid chromatography (LC), particularly with high-resolution mass spectrometry (HRMS), offer powerful tools for the analysis of non-volatile derivatives. acs.org
Derivatization Strategies: The development of new derivatizing agents that react specifically with the thiol group can enhance the sensitivity and selectivity of detection. nih.gov These reagents can be designed to introduce a chromophore or fluorophore for UV or fluorescence detection, or a readily ionizable group for mass spectrometry. acs.org
Sensor Technology: The design and fabrication of chemical sensors and biosensors for the real-time detection of this compound is a long-term goal. These sensors could find applications in environmental monitoring, food quality control, and medical diagnostics.
| Analytical Technique | Principle | Application for this compound |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. | High-resolution separation and identification in complex volatile matrices. researchgate.net |
| LC-HRMS (e.g., Orbitrap) | Liquid chromatography coupled with high-resolution mass spectrometry. | Accurate mass measurements for unequivocal identification and quantification of derivatives. |
| Stable Isotope Dilution Assay (SIDA) | Use of a stable isotope-labeled internal standard for precise quantification. | Gold standard for accurate quantification in complex samples. nih.gov |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique for concentrating analytes. | Pre-concentration of volatile this compound from various matrices. researchgate.net |
Potential Contributions to Sustainable Chemistry and Advanced Functional Materials
The unique properties of organosulfur compounds suggest that this compound and its derivatives could play a role in the development of sustainable chemical processes and advanced materials. acs.org
Potential Future Applications:
Green Solvents and Reagents: The investigation of this compound and related compounds as potential green solvents or reagents in organic synthesis is a nascent but promising area.
Polymers and Materials Science: The thiol group can participate in "click" chemistry reactions, such as thiol-ene polymerization, to create novel polymers and materials. These materials could have applications in coatings, adhesives, and biomaterials.
Pharmaceutical and Agrochemical Synthesis: Organosulfur compounds are prevalent in many biologically active molecules. mdpi.comresearchgate.netnih.gov this compound could serve as a valuable chiral building block for the synthesis of new pharmaceuticals and agrochemicals. The exploration of its potential as a hydrogen sulfide (B99878) (H₂S) donor is also a relevant avenue, given the therapeutic importance of H₂S. nih.gov
Q & A
Q. How can in vitro toxicity profiles of this compound be assessed?
- Answer :
- Ames Test : Evaluate mutagenicity using Salmonella strains.
- Cytotoxicity Assays : Measure IC₅₀ values in human cell lines (e.g., HepG2).
- Oxidative Stress Markers : Quantify ROS production via fluorescent probes (e.g., DCFH-DA).
Include positive controls (e.g., hydrogen peroxide) and statistical validation (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
